3-Nitro-4-piperidin-1-ylbenzoic acid
Overview
Description
3-Nitro-4-piperidin-1-ylbenzoic acid is an organic compound that contains both a piperidine ring and a nitrobenzoic acid group. It has a molecular weight of 250.25 g/mol . The IUPAC name for this compound is 3-nitro-4-(1-piperidinyl)benzoic acid .
Molecular Structure Analysis
The molecular formula of 3-Nitro-4-piperidin-1-ylbenzoic acid is C12H14N2O4 . The InChI code is 1S/C12H14N2O4/c15-12(16)9-4-5-10(11(8-9)14(17)18)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,15,16) .Physical And Chemical Properties Analysis
3-Nitro-4-piperidin-1-ylbenzoic acid has a molecular weight of 250.25 g/mol . It has a topological polar surface area of 86.4 Ų and a complexity of 323 . The compound has one hydrogen bond donor and five hydrogen bond acceptors .Scientific Research Applications
Structural Analysis and Synthesis
X-ray Crystallography Studies : Research has detailed the structural analysis of compounds related to 3-Nitro-4-piperidin-1-ylbenzoic acid. For instance, the X-ray investigation of 3-chloro-1-(4-nitro-5-piperidinylimidazol-1-yl)propan-2-ol revealed insights into the structural arrangement of isomers and enantiomers in these types of compounds (Gzella, Wrzeciono, & Pöppel, 1999).
Synthesis of Complex Molecules : Studies have also focused on synthesizing complex molecules using derivatives of 3-Nitro-4-piperidin-1-ylbenzoic acid. For example, the synthesis of bis(5-Chloro-2-nitrobenzoato)bis(2-piperidin-1-ylethylamine)disilver(I) demonstrates the intricate processes involved in creating dinuclear silver(I) complexes with specific ligands (Wang, 2013).
Biological Activities
Antifungal Activity : Certain quinazolinone derivatives, synthesized using components like nitrofurfural diacetate and piperidine, have been evaluated for their antifungal activities (Shivan & Holla, 2011).
Cytotoxic Properties : Research includes the study of compounds like [Ag2(C7H3ClNO4)(C7H16N2)2], which exhibit effective cytotoxic properties to both carcinoma and normal cells. This study highlights the potential of these compounds in medical applications, particularly in cancer research (Wang, 2013).
Chemical Properties and Reactions
Reactivity Studies : Investigations into the reactivity of certain compounds, such as the study of 1-nitroalkenes synthesis involving piperidine, shed light on the chemical behaviors and potential applications of these molecules (Lin et al., 2001).
Novel Synthesis Methods : Research has also been conducted on developing novel methods for synthesizing derivatives of 3-Nitro-4-piperidin-1-ylbenzoic acid. This includes the creation of 5-substituted-2-nitromethyl-2-phenylthioadamantane, which highlights innovative approaches to chemical synthesis (Lin et al., 2001).
properties
IUPAC Name |
3-nitro-4-piperidin-1-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-12(16)9-4-5-10(11(8-9)14(17)18)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVODCTHEVCBRCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387068 | |
Record name | 3-nitro-4-piperidin-1-ylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-4-piperidin-1-ylbenzoic acid | |
CAS RN |
26586-26-5 | |
Record name | 3-nitro-4-piperidin-1-ylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-nitro-4-(piperidin-1-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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